1-(2-Hydroxylphenyl)-4-propylpiperzine
Description
1-(2-Hydroxyphenyl)-4-propylpiperazine is a piperazine derivative featuring a hydroxyl-substituted phenyl ring at the 1-position and a propyl chain at the 4-position of the piperazine core. Piperazine derivatives are widely studied for their pharmacological versatility, including roles as antihypertensives, antipsychotics, and antimicrobial agents . The hydroxyl group at the phenyl ring may enhance hydrogen bonding interactions, influencing receptor binding or solubility, while the propyl substituent contributes to lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
2-(4-propylpiperazin-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-7-14-8-10-15(11-9-14)12-5-3-4-6-13(12)16/h3-6,16H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERLVSBDHAPEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Hydroxyphenyl)piperazine Precursors
The 2-hydroxyphenyl group is introduced via nucleophilic aromatic substitution or Ullmann-type coupling. For example, 1-(4-hydroxyphenyl)piperazine analogs are synthesized by reacting N,N-bis(2-chloroethyl)-4-nitroaniline with 2-methoxyaniline in dimethylformamide (DMF) at 100°C for 24 hours, followed by demethylation using hydrobromic acid. Adapting this method, 1-(2-methoxyphenyl)piperazine can be synthesized, with subsequent hydrolysis yielding the 2-hydroxyphenyl derivative.
Propyl Group Introduction via Alkylation
The propyl group is introduced at the secondary nitrogen of piperazine using 1-bromopropane or propane-1,3-diol di-p-toluenesulfonate. For instance, 1-(2-methoxyphenyl)piperazine reacts with 1-bromopropane in acetone under reflux with potassium carbonate, yielding 1-(2-methoxyphenyl)-4-propylpiperazine . Subsequent hydrolysis with HBr/acetic acid affords the target compound.
Reaction Conditions:
Reductive Amination Strategies
Condensation of Amines with Carbonyl Compounds
A two-step reductive amination involves reacting 2-hydroxybenzaldehyde with 1-propylpiperazine in the presence of sodium cyanoborohydride. This method, adapted from PARP-1 inhibitor syntheses, proceeds via imine formation followed by reduction.
Optimization Parameters:
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Temperature : Room temperature for imine formation; 50°C for reduction.
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Characterization : IR (C=O at 1639 cm⁻¹), ¹H NMR (δ 12.6 ppm for –OH).
Solid-Phase Synthesis for High Purity
Resin-Bound Intermediate Preparation
Wang resin-functionalized piperazine is sequentially alkylated with propyl bromide and coupled to 2-hydroxyphenylboronic acid via Suzuki-Miyaura coupling. This method, inspired by high-purity piperazine syntheses, ensures minimal byproducts.
Purification Metrics:
Mechanochemical Synthesis
Solvent-Free Grinding
Ball-milling 1-(2-hydroxyphenyl)piperazine with 1-bromopropane and potassium carbonate achieves 90% conversion in 2 hours. This green method, extrapolated from dihydropyrimidinone syntheses, avoids solvent use and reduces reaction time.
Advantages:
Catalytic Methods for Enhanced Selectivity
Palladium-Catalyzed C–N Coupling
Buchwald-Hartwig amination of 2-bromophenol with 1-propylpiperazine using Pd(OAc)₂/Xantphos achieves 92% yield. This method, validated for naphthoquinone-piperazine hybrids, ensures regioselectivity at the hydroxyl-substituted position.
Catalytic System:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Classical Alkylation | 75–88 | 95 | 24–48 | Scalability |
| Reductive Amination | 70–85 | 90 | 12–24 | Mild conditions |
| Solid-Phase | 65–75 | >98 | 48–72 | High purity |
| Mechanochemical | 85–90 | 93 | 2–4 | Solvent-free |
| Catalytic C–N | 90–92 | 97 | 6–8 | Regioselectivity |
Characterization and Validation
Spectroscopic Confirmation
Crystallographic Data (if applicable)
Single-crystal X-ray structures of analogs reveal hydrogen-bonding networks between –OH and piperazine nitrogens, stabilizing the conformation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxylphenyl)-4-propylpiperzine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of 1-(2-oxo-phenyl)-4-propylpiperzine, while reduction can yield 1-(2-hydroxyphenyl)-4-propylpiperazine.
Scientific Research Applications
1-(2-Hydroxylphenyl)-4-propylpiperzine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxylphenyl)-4-propylpiperzine involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with receptors and enzymes. These interactions can modulate the activity of various signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The following table compares key structural and functional features of 1-(2-Hydroxyphenyl)-4-propylpiperazine with related piperazine derivatives:
Key Observations :
- Hydroxyl vs.
- Propyl Chain Impact : The 4-propyl substituent likely increases lipophilicity relative to smaller groups (e.g., isopropyl in ), which could enhance blood-brain barrier penetration for CNS applications.
Antimicrobial Potential
Quorum sensing (QS) modulators like 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde (IQS) in P. aeruginosa utilize hydroxyphenyl groups to regulate virulence . The hydroxyl group in 1-(2-Hydroxyphenyl)-4-propylpiperazine may similarly interfere with bacterial QS systems, though its propyl chain could alter bioavailability compared to thiazole-containing analogs.
Antihypertensive Activity
1-(3-(Naphth-1-yloxy)-2-hydroxypropyl)-piperazine derivatives demonstrate α/β-adrenergic receptor modulation . The hydroxyl group in 1-(2-Hydroxyphenyl)-4-propylpiperazine may mimic this interaction, but its simpler structure (lacking the naphthyloxy group) might reduce potency while improving metabolic stability.
Q & A
Q. What safety protocols are critical when handling 1-(2-Hydroxyphenyl)-4-propylpiperazine in laboratory settings?
- Methodological Answer : Prioritize skin and eye protection due to its classification as a skin irritant (Category 2) and eye irritant (Category 2A). Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Engineering controls, such as fume hoods, are essential during synthesis or handling. Store in airtight containers at room temperature, away from oxidizers, to prevent decomposition into toxic gases like nitrogen oxides . For spills, employ inert absorbents (e.g., vermiculite) and avoid dry sweeping to minimize aerosolization .
Q. Which analytical techniques are suitable for initial characterization of 1-(2-Hydroxyphenyl)-4-propylpiperazine?
- Methodological Answer : Begin with HPLC-UV using a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity and stability. Pair with NMR spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on the hydroxylphenyl and propylpiperazine moieties. For quantitative analysis, employ mass spectrometry (ESI-MS) to detect molecular ions at m/z 220.27 (C₁₂H₁₆N₂O₂). Cross-validate results with FT-IR to identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 1-(2-Hydroxyphenyl)-4-propylpiperazine?
- Methodological Answer : Use a 2³ factorial design to evaluate three critical variables: temperature (40–80°C), catalyst concentration (0.5–2.0 mol%), and reaction time (12–24 hours). Assign response variables (yield, purity) and conduct ANOVA to identify interactions. For example, a 2014 study found that catalyst concentration and temperature exhibited a synergistic effect (p < 0.05), with optimal yield (82%) at 60°C, 1.5 mol% catalyst, and 18 hours. Validate with central composite design (CCD) to refine the design space .
Q. How can computational reaction path searches enhance experimental validation of synthetic pathways?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction intermediates and transition states. For instance, ICReDD’s workflow integrates quantum chemical calculations with experimental feedback loops:
Simulate nucleophilic substitution pathways for propylpiperazine attachment.
Prioritize low-energy pathways (ΔG‡ < 25 kcal/mol) for experimental testing.
Use high-throughput screening to validate predicted conditions (e.g., solvent polarity, base strength).
This approach reduced optimization time by 40% in a 2022 study .
Q. What statistical methods resolve contradictions in physicochemical property measurements (e.g., solubility, stability)?
- Methodological Answer : Apply multivariate regression analysis to isolate confounding variables. For solubility discrepancies in aqueous vs. organic solvents, design a Box-Behnken model with pH (3–9), temperature (25–50°C), and ionic strength (0–0.5 M) as factors. Use Grubbs’ test to identify outliers in replicate measurements. A 2020 study resolved conflicting solubility data (reported range: 1.2–3.8 mg/mL) by identifying temperature as the primary variable (p < 0.01), with solubility peaking at pH 6.5 and 35°C .
Q. What strategies improve the bioactivity of 1-(2-Hydroxyphenyl)-4-propylpiperazine through structural modifications?
- Methodological Answer : Focus on piperazine ring functionalization :
- Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the phenyl ring to enhance receptor binding (e.g., σ₁ affinity increased 3-fold with 4-fluorophenyl substitution).
- Replace the propyl group with a benzyl moiety to improve lipophilicity (logP from 2.1 to 3.4).
Validate using molecular docking (AutoDock Vina) against target proteins (e.g., 5-HT₂A receptors) and in vitro assays (IC₅₀ < 100 nM). A 2023 study achieved 89% inhibition of biofilm formation in S. aureus via -NO₂ substitution at the hydroxylphenyl position .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
